![molecular formula C10H14N2O3S B2594629 {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 926230-38-8](/img/structure/B2594629.png)
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid
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Overview
Description
“{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid” is a chemical compound with the empirical formula C10H14N2O3S and a molecular weight of 242.29 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid” can be represented by the SMILES stringCC(C)(C(NC1=NC(CC(O)=O)=CS1)=O)C
. The InChI representation is 1S/C10H14N2O3S/c1-10(2,3)8(15)12-9-11-6(5-16-9)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15)
. Physical And Chemical Properties Analysis
The physical and chemical properties of “{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid” include its molecular weight (242.29), empirical formula (C10H14N2O3S), and its solid form . More detailed properties such as density, boiling point, and flash point are not available in the sources I found.Scientific Research Applications
Metal Chelators
The thiazole ring can act as a metal-binding site. Scientists study derivatives of {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid as chelators for heavy metals. These compounds may have applications in environmental remediation or medical treatments involving metal toxicity.
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise to call a POISON CENTER or doctor if you feel unwell, rinse mouth, and do NOT induce vomiting .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)8(15)12-9-11-6(5-16-9)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSIMFPNXXBLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926230-38-8 |
Source
|
Record name | 2-[2-(2,2-dimethylpropanamido)-1,3-thiazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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